1-(4-methoxy-3-nitrobenzyl)-1H-imidazole
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Overview
Description
1-(4-methoxy-3-nitrobenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a benzyl group substituted with a methoxy and a nitro group, attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole typically involves a multi-step process:
Imidazole Formation: The brominated intermediate reacts with imidazole in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-nitrobenzyl)-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 1-(4-amino-3-methoxybenzyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 1-(4-methoxy-3-nitrobenzyl)imidazole-2-carboxylic acid.
Scientific Research Applications
1-(4-methoxy-3-nitrobenzyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-nitrobenzyl)-1H-imidazole depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(4-nitrobenzyl)-1H-imidazole: Lacks the methoxy group, which affects its solubility and reactivity.
1-(4-methoxy-3-nitrophenyl)-1H-imidazole: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
1-(4-methoxy-3-nitrobenzyl)-1H-imidazole is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzyl ring
Properties
IUPAC Name |
1-[(4-methoxy-3-nitrophenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-3-2-9(6-10(11)14(15)16)7-13-5-4-12-8-13/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLMRZBQGZRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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